tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a spiro-connected bicyclic system. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1,6-diazaspiro[35]nonane-1-carboxylate can be synthesized through several synthetic routesThe reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate include:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
- cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, as it can provide different reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDLLXOIJNMILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719157 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251005-45-4 |
Source
|
Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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